

The Photochemistry of 5-Deazariboflavin: A Technical Primer for Researchers

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Compound of Interest

Compound Name: 5-Deazariboflavin

Cat. No.: B042581

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For researchers, scientists, and drug development professionals, this in-depth guide explores the core principles of **5-deazariboflavin** photochemistry. This analog of riboflavin, a vital component of flavin cofactors, exhibits unique photochemical and electrochemical properties that make it a valuable tool in mechanistic studies of flavoenzymes and as a potential photosensitizer.

Core Photochemical Properties

5-Deazariboflavin, in which the nitrogen atom at position 5 of the isoalloxazine ring is replaced by a carbon-hydrogen group, displays significantly different reactivity compared to its parent compound, riboflavin. This substitution alters the electronic structure, leading to distinct absorption and emission characteristics, as well as a modified redox behavior.

Upon absorption of light, typically in the blue region of the spectrum, **5-deazariboflavin** is promoted to an excited singlet state. From this state, it can undergo several processes, including fluorescence, intersystem crossing to a triplet state, or photochemical reactions. The triplet state of **5-deazariboflavin** is a key intermediate in many of its photosensitizing reactions, participating in electron and hydrogen transfer processes.

Quantitative Photophysical and Photochemical Data

The following tables summarize key quantitative data related to the photochemistry of **5-deazariboflavin** and its derivatives, compiled from various studies.

Compound	Absorption Maxima (λ_{max} , nm)	Solvent	Reference
5-Deazariboflavin	~400, ~330	General	[1]
5-Deazariboflavin	407	Not Specified	[1]
7-demethyl-5-deazariboflavin	~400, ~330	General	[1]
8-demethyl-5-deazariboflavin	~400, ~330	General	[1]
7,8-didemethyl-5-deazariboflavin	~400, ~330	General	[1]

Parameter	Value	Conditions	Reference
Disproportionation rate constant (oxidized and reduced 5-deazariboflavin)	$22 \text{ M}^{-1}\text{s}^{-1}$	0 °C	[2]
Half-life of 1,5-dihydrodeazaflavins to autoxidation	~40 h	22 °C	[2]
Rate constant for reduction of FMN of BM3t by 5-deazariboflavin semiquinone	6600 s^{-1}	Not Specified	[3]
Rate constant for reduction of Type I Cu in ascorbate oxidase by 5-deazariboflavin semiquinone	$5 \times 10^8 \text{ M}^{-1}\text{s}^{-1}$	pH 5.5	[3]

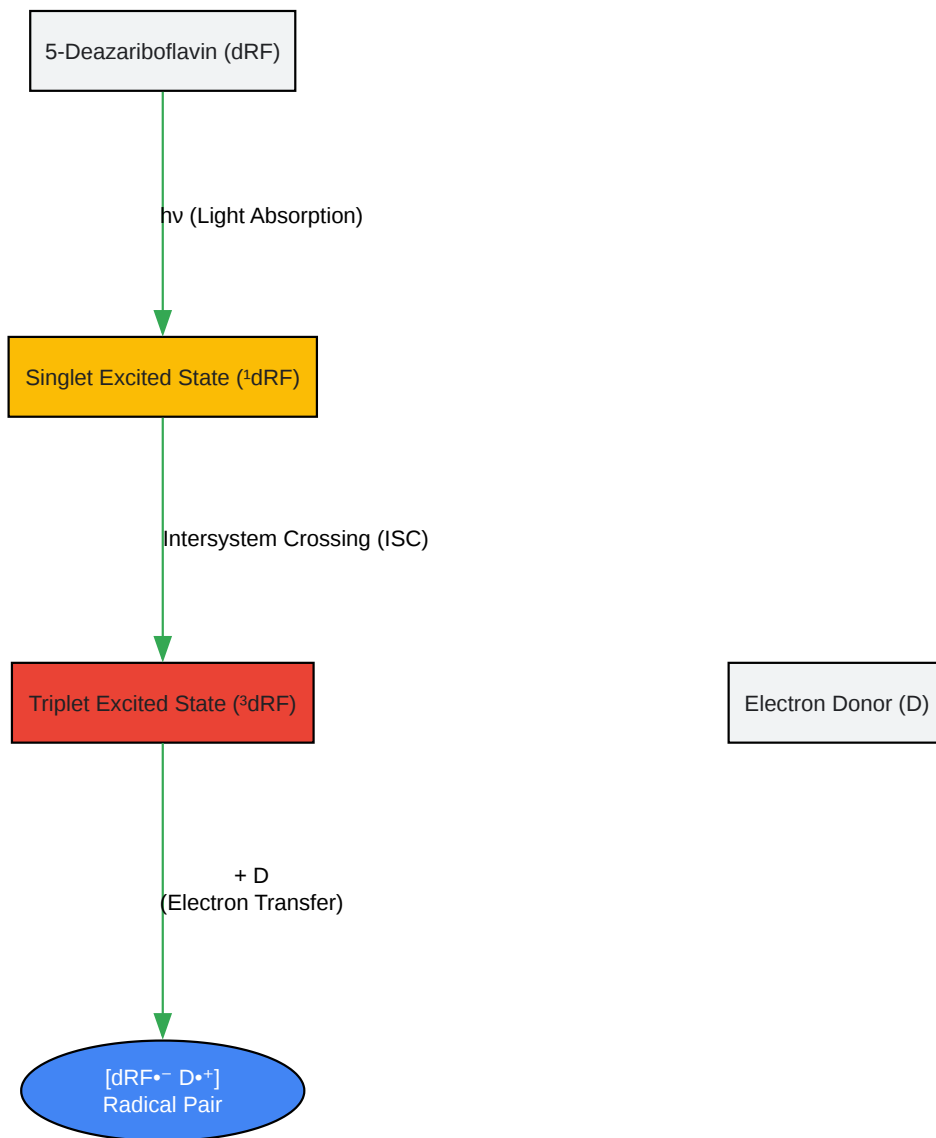
Key Photochemical Reaction Pathways

The photochemical reactions of **5-deazariboflavin** often involve the formation of a spin-correlated radical pair following photoinduced electron or hydrogen transfer. These processes are fundamental to its role as a photosensitizer and a mechanistic probe.

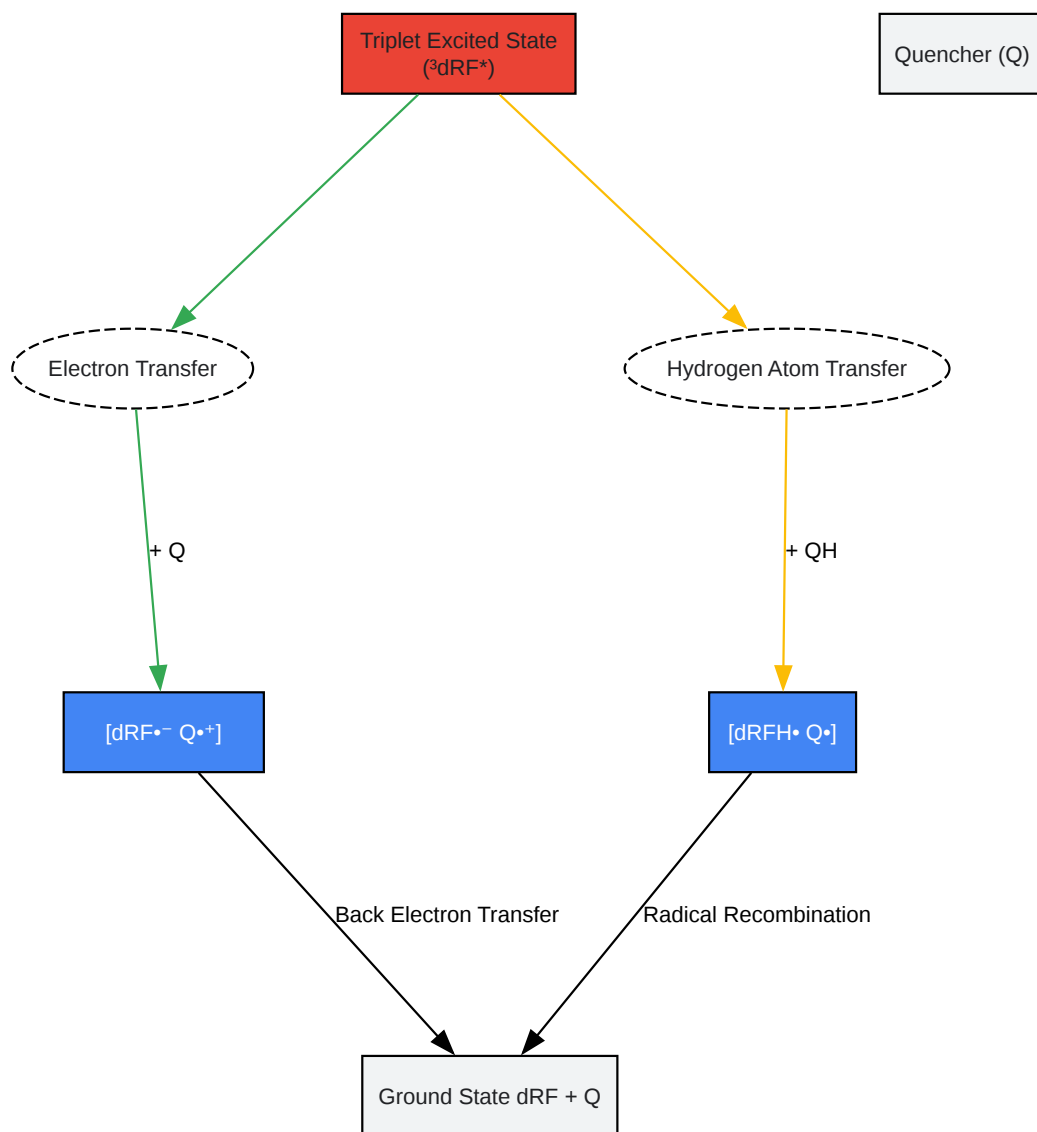
Photoinduced Electron Transfer and Radical Pair Formation

Upon photoexcitation, **5-deazariboflavin** in its triplet state can act as a potent oxidant, accepting an electron from a suitable donor (e.g., tryptophan, amines, phenols) to form a radical anion and a corresponding radical cation of the donor. This radical pair is a transient species that can undergo further reactions.

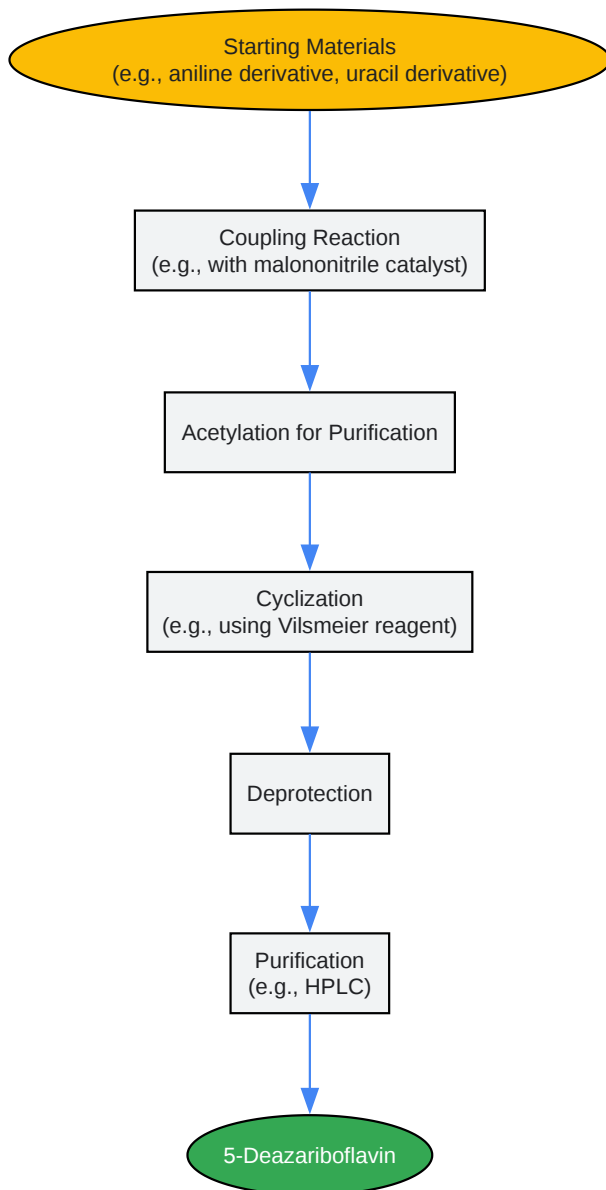
Photoinduced Electron Transfer



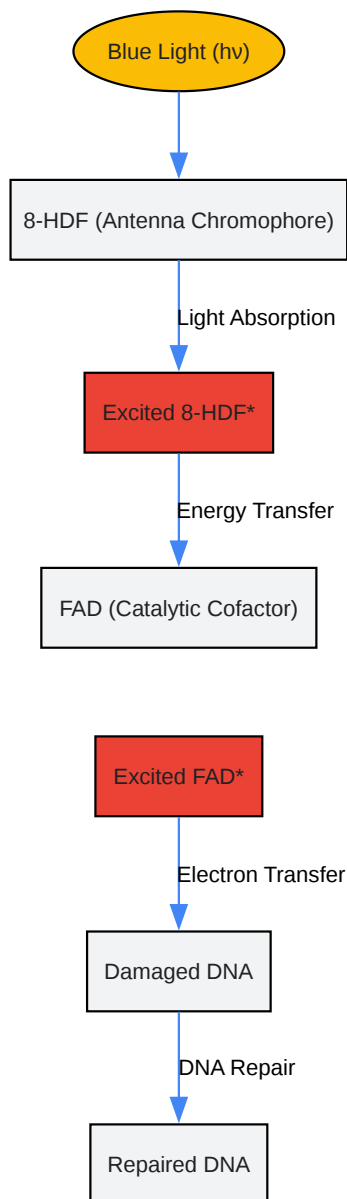
Triplet State Quenching Mechanisms



Workflow for 5-Deazariboflavin Synthesis



Energy Transfer in DNA Photolyase



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